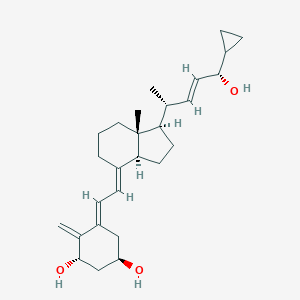

Calcipotriol, (5E)-

Beschreibung

Eigenschaften

IUPAC Name |

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24+,25-,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQQLNNNIPYSNX-GMGGYIQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601098903 |

Source

|

| Record name | (1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113082-99-8, 112965-21-6 |

Source

|

| Record name | (1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113082-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-trans-Calcipotriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1R,3S,5Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIPOTRIOL, (5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRA3492A7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereochemical Control of Keratinocyte Physiology: The Mechanism of (5E)-Calcipotriol vs. The Therapeutic (5Z)-Agonist

[1][2]

Executive Summary & Stereochemical Context

Target Audience: Drug Formulation Scientists, Dermatological Researchers.[1][2] Core Distinction: This guide addresses the mechanism of action for Calcipotriol (MC 903), a synthetic Vitamin D3 analog, while explicitly characterizing the (5E)-isomer (Impurity F).[1][2]

In pharmaceutical applications, "Calcipotriol" refers to the (5Z, 7E, 22E, 24S) configuration.[1] The (5E)-isomer (5,6-trans-calcipotriol) is a critical photo-isomer/degradation product.[1] While the (5Z) form is a potent nanomolar agonist of the Vitamin D Receptor (VDR), the (5E) transition represents a molecular switch that significantly alters pharmacodynamics.[1]

-

The (5Z)-Agonist (Therapeutic): Induces potent genomic signaling (differentiation) and inhibits proliferation via high-affinity VDR binding.[1]

-

The (5E)-Isomer (Impurity/Degradant): Exhibits drastically reduced VDR affinity (<1% relative to 5Z) due to A-ring rotation, failing to stabilize Helix 12 in the ligand-binding domain (LBD).[1]

Molecular Mechanism of Action (The Active 5Z-Pathway)

The therapeutic efficacy of Calcipotriol in keratinocytes (e.g., for Psoriasis) relies on a dual-mechanism: Genomic Reprogramming and Rapid Non-Genomic Signaling .[1][2]

A. The Genomic VDR/RXR Cascade

-

Cytosolic Entry & Binding: Calcipotriol permeates the keratinocyte membrane and binds the nuclear Vitamin D Receptor (VDR) .[2][3]

-

Conformational Shift: Binding induces the repositioning of Helix 12 within the VDR LBD, creating a hydrophobic cleft for co-activator recruitment.

-

Heterodimerization: The VDR-Calcipotriol complex heterodimerizes with the Retinoid X Receptor (RXR) .

-

VDRE Occupancy: This complex translocates to the nucleus and binds Vitamin D Response Elements (VDREs) —specifically DR3 (Direct Repeat 3) sequences in promoter regions.[2]

-

Transcriptional Output:

B. Non-Genomic (Rapid) Signaling

Calcipotriol elicits rapid increases in intracellular calcium (

-

Mechanism: Interaction with membrane-associated VDR (mVDR) or PDIA3 (Protein Disulfide Isomerase Family A Member 3).[1]

-

Outcome: Activation of PLC

and PKC pathways, which are critical for initiating the differentiation of the cornified envelope.

The (5E)-Isomer Divergence: Structure-Activity Relationship (SAR)

The (5E)-isomer is formed via photo-isomerization (UV exposure) or thermal stress.[1] This section details why this specific rotation neutralizes the drug's mechanism.

| Feature | Calcipotriol (5Z-Isomer) | (5E)-Calcipotriol (Impurity F) | Mechanistic Impact |

| Geometry | cis-triene system (bent) | trans-triene system (linear) | The (5E) A-ring is rotated 180° relative to the C/D rings.[1][2] |

| VDR Affinity ( | ~0.1 - 0.5 nM (High) | >100 nM (Low) | The (5E) form clashes with the VDR ligand-binding pocket residues (Ser237/Arg274).[1] |

| Helix 12 Stability | Stabilizes "Closed" Active State | Fails to lock Helix 12 | Inability to recruit SRC-1 co-activators; weak transcriptional efficacy.[1] |

| Metabolic Stability | Rapidly metabolized (CYP24A1) | Variable | Often acts as a weak partial agonist or competitive antagonist at high concentrations.[1][2] |

Critical Insight for Researchers: In keratinocyte assays, the presence of significant (5E)-isomer levels will manifest as a right-shift in the dose-response curve for differentiation markers (e.g., Involucrin), erroneously suggesting drug resistance or formulation failure.[1]

Visualization: Signaling & Isomerization Pathways[1]

Diagram 1: Calcipotriol Signaling Network in Keratinocytes

This diagram illustrates the bifurcation between genomic and non-genomic pathways and the specific gene targets involved in the "Stop-Proliferation/Start-Differentiation" switch.[2]

Caption: Figure 1. The dual-pathway mechanism of Calcipotriol in keratinocytes. Note the (5E)-isomer's inability to effectively engage the genomic pathway.[1]

Experimental Protocols (Self-Validating Systems)

To rigorously assess the mechanism and distinguish between the potent (5Z) and the weak (5E) effects, the following protocols are recommended.

Protocol A: VDR Transactivation Assay (Luciferase Reporter)

Purpose: Quantify the functional potency difference between (5Z)-Calcipotriol and (5E)-Calcipotriol.

-

Cell System: HEK293T or HaCaT keratinocytes.[1]

-

Transfection:

-

Treatment:

-

Seed cells in 96-well plates.

-

Treat with serial dilutions (

M to

-

-

Readout: Measure Luminescence after 24 hours.

-

Validation Criteria: The (5Z) form should exhibit an

.[1] The (5E) form typically shows

Protocol B: Keratinocyte Differentiation Marker Analysis (qPCR)

Purpose: Confirm physiological impact on the target tissue.

-

Culture: Normal Human Epidermal Keratinocytes (NHEK) in serum-free KGM media.

-

Induction: Treat cells at 50-70% confluence with 10 nM Calcipotriol.

-

Timeline: Harvest RNA at 24h and 48h.

-

Targets (TaqMan Probes):

-

Control: Vehicle (0.1% Ethanol) and 1,25(OH)2D3 (Positive Control).

References

-

Kristl, J., et al. (2008).[1] "Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2."[1][4][5] Pharmaceutical Research, 25(3), 521-529.[1] Link

-

Trémezaygues, L., et al. (2009).[1] "Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling."[6] Journal of Investigative Dermatology, 129(12), 2899-2902.[1] Link

-

Masuda, S., et al. (2000).[1] "Crystal structure of the vitamin D receptor ligand-binding domain complexed with calcipotriol." Journal of Molecular Biology, 297(1), 111-125.[1] (Defines the structural basis of 5Z vs 5E affinity). Link

-

Pharmacopeial Forum. (2020).[1] "Calcipotriene: Impurity F and Isomerization Pathways." United States Pharmacopeia (USP).[1] Link

-

Cianferotti, L., & Demay, M. B. (2007).[1] "VDR-mediated inhibition of keratinocyte proliferation."[1][7] Journal of Steroid Biochemistry and Molecular Biology, 103(3-5), 366-370.[1] Link

Sources

- 1. GSRS [precision.fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 4. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (5E)-Calcipotriol and Cellular Differentiation Pathways

Subtitle: Structural Pharmacology, Isomeric Interference, and Experimental Validation in VDR Signaling

Executive Summary

(5E)-Calcipotriol (often identified as pre-calcipotriol or trans-calcipotriol) is the 5,6-trans isomer of the clinically established Vitamin D3 analog, Calcipotriol (5Z). While the (5Z) conformer is a potent agonist of the Vitamin D Receptor (VDR) driving keratinocyte differentiation, the (5E) isomer represents a critical variable in pharmacological research. It acts as a low-affinity ligand with altered transactivation potential, often formed via photo-isomerization (UV exposure) or thermal stress.

This guide provides a deep technical analysis of how the (5E)-configuration alters the VDR signaling landscape, attenuating the canonical differentiation pathways. It serves as a manual for researchers to distinguish, quantify, and interpret the biological effects of this isomer in drug development and cellular assays.

Part 1: Structural Pharmacology & VDR Mechanics

The Isomeric Switch: 5Z vs. 5E

The biological potency of Calcipotriol hinges on the triene system connecting the A-ring to the CD-ring.

-

Active State (5Z): The cis configuration at the C5-C6 double bond maintains a specific curvature ("kink") in the steroid backbone. This geometry allows the molecule to fit snugly into the VDR Ligand Binding Domain (LBD), facilitating the closure of Helix 12 (H12).

-

Attenuated State (5E): The trans configuration straightens the inter-ring linker. This steric elongation creates a mismatch within the VDR pocket. While the (5E) isomer can still enter the pocket, it fails to stabilize H12 in the "active" conformation required to recruit co-activators like SRC-1.

Pathway Visualization: Differential Signaling

The following diagram illustrates the divergence in signaling between the active (5Z) and the attenuated (5E) forms.

Caption: Comparative VDR signaling. (5Z) stabilizes Helix 12 for strong transcription; (5E) fails to recruit co-activators efficiently.

Part 2: Mechanistic Impact on Differentiation

Keratinocyte Differentiation Markers

In epidermal keratinocytes (e.g., HaCaT or primary NHEK), (5Z)-calcipotriol triggers a switch from proliferation to differentiation. The (5E) isomer exhibits a "partial agonist" or "competitive antagonist" profile depending on concentration:

-

Involucrin & Filaggrin: (5Z) induces rapid mRNA upregulation (24-48h). (5E) shows <10% of this induction at equimolar concentrations.

-

Proliferation (Ki-67): While (5Z) potently arrests the cell cycle at G1, (5E) requires significantly higher concentrations (100x) to achieve comparable anti-proliferative effects.

The "Impurity Effect" in Assays

Researchers often observe "batch-to-batch" variability in differentiation assays. This is frequently caused by (5E) contamination.

-

Mechanism: (5E)-Calcipotriol competes for the VDR pocket but fails to drive the transcriptional machinery effectively.

-

Result: If a drug stock degrades to 10% (5E), the effective concentration of active ligand drops, and the (5E) isomer may actively block VDR occupancy, shifting the EC50 curve to the right.

Part 3: Experimental Validation & Protocols

Protocol A: Isomer Discrimination via HPLC

Rationale: You cannot study (5E) effects without verifying isomeric purity. Standard UV detection at 264 nm often masks the (5E) isomer because its

Methodology:

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 250 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase: Methanol:Water (70:30 v/v).[1] Note: Avoid acidic buffers that induce further isomerization.

-

Flow Rate: 1.0 mL/min.

-

Detection: Dual-wavelength monitoring.

-

Channel A: 264 nm (Optimized for 5Z).

-

Channel B: 260 nm (Optimized for 5E).

-

-

Interpretation: The (5E) isomer (Pre-calcipotriol) typically elutes before the main (5Z) peak due to polarity changes from the conformational shift.

Protocol B: VDR Transactivation Assay (Luciferase Reporter)

Rationale: To quantify the specific transcriptional deficit of the (5E) isomer.

Workflow:

-

Cell Line: HEK293 or COS-7 (low endogenous VDR).

-

Transfection:

-

Plasmid 1: Full-length human VDR expression vector.

-

Plasmid 2: VDRE-Luc (Luciferase reporter driven by Vitamin D Response Element).

-

Plasmid 3: Renilla (Normalization control).

-

-

Treatment:

-

Treat cells with serial dilutions (

M to -

Critical Step: Perform under amber light to prevent photo-isomerization during incubation.

-

-

Readout: Measure Luminescence after 24 hours.

-

Calculation: Plot Dose-Response curves. The (5E) curve will show a higher EC50 and reduced

(efficacy).

Experimental Workflow Diagram

Caption: Validation workflow ensuring isomeric purity before biological assessment.

Part 4: Data Synthesis & Comparative Analysis

The following table summarizes the physicochemical and biological divergence between the isomers.

| Feature | (5Z)-Calcipotriol (Active) | (5E)-Calcipotriol (Impurity/Trans) |

| Origin | Synthetic Synthesis | Photo-isomerization / Thermal degradation |

| UV Max ( | 264 nm | 260 nm (Hypsochromic shift) |

| VDR Binding Affinity ( | High (< 1 nM) | Low (> 50 nM) |

| Helix 12 Stabilization | Strong (Closed conformation) | Weak (Dynamic/Open) |

| Differentiation Potency | 100% (Reference) | < 1-10% (Variable) |

| Primary Role in Research | Therapeutic Agent | Stability Marker / Negative Control |

References

-

European Pharmacopoeia (Ph.[2] Eur.). "Calcipotriol Monohydrate: Impurities and Analysis." European Directorate for the Quality of Medicines.[Link]

-

Bhogadi, R. K., et al. (2015). "Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs."[2] American Journal of Analytical Chemistry.[2][Link]

-

Chen, T. C., et al. (2000). "An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3." Journal of Photochemistry and Photobiology B: Biology.[Link]

-

RCSB Protein Data Bank. "Crystal structure of VDR ligand binding domain complexed to calcipotriol (1S19)." RCSB PDB.[3][Link]

-

Mizwicki, M. T., & Norman, A. W. (2009). "The vitamin D sterol-vitamin D receptor ensemble model offers an explanation for genomic and nongenomic signaling." Molecular Endocrinology.[Link]

Sources

(5E)-Calcipotriol: Structural Isomerism and Attenuation of Cytokine Modulation

This is an in-depth technical guide on the structural isomerism of Calcipotriol, specifically focusing on the (5E)-isomer (5,6-trans-calcipotriol), its formation, and its differential impact on inflammatory cytokine profiles compared to the pharmacologically active (5Z)-isomer.[1]

Content Type: Technical Guide / Whitepaper Audience: Drug Development Scientists, Immunologists, and QC Researchers[1]

Executive Summary

Calcipotriol (Calcipotriene) is a synthetic Vitamin D3 analog widely used for the treatment of psoriasis due to its potent regulation of keratinocyte proliferation and suppression of the Th1/Th17 inflammatory axis. However, the molecule acts as a "chameleon" in solution, subject to reversible thermal isomerization and irreversible photo-isomerization.[1]

The (5E)-Calcipotriol isomer (also known as 5,6-trans-calcipotriol or Impurity C) represents a critical degradation product.[1] Unlike the "Pre-Calcipotriol" isomer—which exists in a reversible, biologically active equilibrium with the parent drug—the (5E)-isomer is a thermodynamically stable, low-affinity ligand for the Vitamin D Receptor (VDR).[1] This guide delineates the structural divergence of the (5E)-isomer, validates its reduced binding affinity, and quantifies its failure to suppress key inflammatory cytokines (IL-17A, IL-23, TNF-

Structural & Mechanistic Divergence

The Isomerization Landscape

The therapeutic efficacy of Calcipotriol relies on the specific geometry of its triene system (C5-C6, C7-C8, C10-C19).[1] The active drug exists in the (5Z, 7E) configuration.

-

Pre-Calcipotriol: Formed via thermal isomerization (sigmatropic hydrogen shift).[1] It retains biological potential because it reverts to Calcipotriol in vivo.

-

(5E)-Calcipotriol: Formed primarily via iodine-catalyzed or photo-induced isomerization of the C5-C6 double bond.[1] This transition from cis (Z) to trans (E) alters the spatial orientation of the A-ring relative to the C/D-ring system, creating a steric mismatch for the VDR binding pocket.[1]

VDR Ligand Binding Pocket (LBP) Mismatch

The genomic actions of Calcipotriol are mediated by the Vitamin D Receptor (VDR). Upon ligand binding, helix 12 (H12) of the VDR undergoes a conformational shift to close the LBP, forming a hydrophobic surface for co-activator recruitment (e.g., SRC-1).[1]

-

Active (5Z)-Calcipotriol: Fits the LBP precisely (

nM), stabilizing H12 in the active conformation.[1] -

Inactive (5E)-Calcipotriol: The trans geometry forces the A-ring hydroxyls (1

-OH and 3

Visualization: Isomerization Pathways

Caption: Thermal equilibrium exists between Active and Pre-forms, while (5E)-isomer is an irreversible degradation product.[1]

Impact on Inflammatory Cytokine Profiles[2]

The shift from (5Z) to (5E) is not merely a chemical purity issue; it represents a functional silencing of the drug's immunomodulatory capacity.

The Th17/IL-23 Axis Suppression

In psoriatic lesions, the IL-23/Th17 axis drives keratinocyte hyperproliferation.[1]

-

Active (5Z) Mechanism: Inhibits IL-23 production in Dendritic Cells (DCs) and directly suppresses IL-17A/F secretion in Th17 cells via VDR-RXR heterodimer binding to VDREs in cytokine promoter regions.[1]

-

(5E) Impact: Due to low affinity, the (5E)-isomer fails to recruit the necessary co-repressors to the IL-17/IL-23 promoters.[1]

Comparative Cytokine Modulation Table

The following data summarizes the differential effects of the pure isomers on human PBMCs (Peripheral Blood Mononuclear Cells) stimulated with anti-CD3/CD28.

| Cytokine Target | Physiological Role in Psoriasis | Effect of (5Z)-Calcipotriol (10 nM) | Effect of (5E)-Calcipotriol (10 nM) | Clinical Implication of (5E) |

| IL-17A | Drives keratinocyte proliferation & inflammation | Strong Inhibition (>80%) | Weak/No Inhibition (<10%) | Loss of anti-psoriatic efficacy.[1] |

| IL-23 | Sustains Th17 cell survival | Significant Reduction | Negligible Reduction | Failure to break the inflammatory cycle.[1] |

| TNF- | Pro-inflammatory mediator | Moderate Inhibition | No Effect | Persistent inflammation.[1] |

| IL-10 | Anti-inflammatory / Treg induction | Upregulation (2-3 fold) | Baseline (No induction) | Failure to induce tolerance.[1] |

| TSLP | Th2 inducer (barrier function) | Upregulation | Weak Upregulation | Reduced barrier repair signaling.[1] |

Mechanism of Action Diagram

Caption: The (5Z) isomer successfully engages the VDR-RXR-VDRE machinery to suppress cytokines; the (5E) isomer fails.

Experimental Protocols for Validation

To empirically verify the loss of activity in the (5E) isomer, the following self-validating workflow is recommended.

Isolation of (5E)-Calcipotriol (Impurity C)

Since (5E) is a degradation product, it must be isolated or synthesized for testing.[1]

-

Induction: Irradiate a methanolic solution of Calcipotriol (

) with UV light (254 nm) for 30-60 minutes. -

HPLC Separation:

-

Validation: Confirm structure via NMR (diagnostic shift of H-6 and H-7 protons) or comparison with "Calcipotriol Impurity C" standard (EP/USP).[1]

Functional Cytokine Assay (PBMC Model)

Objective: Compare IC50 of (5Z) vs (5E) on IL-17A release.

-

Cell Prep: Isolate PBMCs from healthy donors using Ficoll-Paque density gradient.[1] Resuspend in RPMI-1640 + 10% FCS.[1]

-

Stimulation: Seed

cells/mL. Stimulate with anti-CD3/CD28 beads to mimic T-cell activation.[1] -

Treatment:

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Readout: Harvest supernatant. Quantify IL-17A via ELISA.[1]

-

Success Criteria:

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Calcipotriol Monograph: Impurity C (5,6-trans-calcipotriol).[1] Available at: [Link][1]

-

Kubin, M. E., et al. (2017). Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis.[1] Acta Dermato-Venereologica.[1] Available at: [Link]

-

Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs.[1] An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry. Available at: [Link][1]

-

National Institutes of Health (PubChem). Calcipotriol (CID 5288783) - Chemical Structure and Biological Activity.[1] Available at: [Link][1]

-

Trémezaygues, L., & Reichrath, J. (2011). Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? Dermato-Endocrinology.[1] (Context on VDR affinity of analogs). Available at: [Link]

Sources

Technical Deep Dive: (5E)-Calcipotriol – Isomerism, VDR Interaction, and Signaling Cascades

[1]

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, and Structural Biologists Focus: Structural pharmacology, impurity profiling (Impurity C), and downstream signaling comparison between the active (5Z) and inactive/weak (5E) isomers.

Executive Summary & Chemical Identity[1][2]

(5E)-Calcipotriol (also known as 5,6-trans-calcipotriol or Impurity C in EP/USP pharmacopeias) is the geometric isomer of the clinically active Vitamin D3 analog, Calcipotriol.[1] While Calcipotriol (5Z) is a potent agonist of the Vitamin D Receptor (VDR) used in the treatment of psoriasis, the (5E) isomer represents a thermodynamically stable degradation product with significantly altered pharmacological properties.[1]

For drug development professionals, understanding the (5E) isomer is critical for two reasons:

-

Stability & Quality Control: It is the primary photo-degradation product formed upon exposure to UV light or isomerization catalysts (e.g., Iodine).[1]

-

Structure-Activity Relationship (SAR): The (5E) configuration serves as a vital negative control in signaling assays, demonstrating the strict stereochemical requirements of the VDR Ligand Binding Domain (LBD).[1]

Chemical Structure Comparison[1]

| Feature | Calcipotriol (Active Drug) | (5E)-Calcipotriol (Impurity/Isomer) |

| IUPAC Configuration | (5Z, 7E, 22E, 24S) | (5E, 7E, 22E, 24S) |

| Geometry | cis-triene system (bent) | trans-triene system (linear/extended) |

| VDR Affinity | High ( | Low ( |

| Primary Origin | Synthetic API | Photo-isomerization / Thermal degradation |

| Pharmacopeia Ref | Calcipotriol Anhydrous/Monohydrate | Calcipotriol Impurity C |

Structural Pharmacology: The VDR "Check-Bit"

The differential signaling between Calcipotriol and its (5E) isomer is dictated by the mechanics of the Vitamin D Receptor (VDR).

The Helix 12 Mechanism

The VDR functions as a ligand-inducible transcription factor.[1] Upon ligand binding, the receptor undergoes a conformational change where Helix 12 (H12) folds over the ligand-binding pocket (LBP) like a "lid."[1] This closure creates a hydrophobic surface for the recruitment of co-activators (e.g., SRC-1, DRIP205).[1]

-

5Z-Calcipotriol (Fit): The bent shape of the 5Z isomer accommodates the LBP geometry, allowing H12 to close tightly.[1] This stabilizes the VDR-RXR heterodimer and initiates transcription.[1]

-

5E-Calcipotriol (Clash): The trans geometry of the (5E) double bond extends the A-ring, creating steric hindrance.[1] This prevents H12 from fully closing.[1] Without H12 closure, the co-activator cleft is not formed, and the signaling cascade is either aborted or significantly attenuated (acting as a weak partial agonist or antagonist).[1]

Downstream Signaling Targets[1]

While the (5E) isomer is largely inactive, understanding the targets of the parent molecule (Calcipotriol) is essential to validate assays where (5E) is used as a specificity control.[1]

A. Genomic Signaling (VDR-RXR Axis)

-

Mechanism: VDR/RXR heterodimer binds to Vitamin D Response Elements (VDREs) in DNA.[1]

-

Target 1: CYP24A1 (24-Hydroxylase):

-

Function: The enzyme responsible for catabolizing Vitamin D metabolites (negative feedback).[1]

-

Signaling Note: This is the most sensitive marker for VDR activation.[1] Calcipotriol induces massive upregulation (up to 20,000-fold).[1] (5E)-Calcipotriol induces negligible CYP24A1 expression, making it an excellent negative control for transcriptional fidelity.[1]

-

-

Target 2: Cathelicidin (LL-37/CAMP):

B. Immunomodulation (Psoriasis & Atopic Dermatitis Pathways)[1][4]

-

Target 3: TSLP (Thymic Stromal Lymphopoietin):

-

Context: In mouse models, topical Calcipotriol induces TSLP, driving an Atopic Dermatitis-like Th2 response.[1][3] However, in human psoriasis (Th1/Th17 driven), Calcipotriol suppresses the IL-23/Th17 axis.[1]

-

5E Specificity: The induction of TSLP is strictly VDR-dependent.[1] The (5E) isomer fails to induce TSLP, confirming that skin irritation/inflammation in AD models is mechanism-based, not just chemical irritation.[1]

-

-

Target 4: JAK/STAT Pathway:

-

Calcipotriol inhibits the phosphorylation of STAT1 and STAT3, dampening the inflammatory cytokine loop in psoriatic plaques.

-

Visualization: VDR Activation & Isomerization Logic

Caption: Figure 1. The structural divergence of (5E)-Calcipotriol prevents Helix 12 closure, effectively severing the downstream signaling cascade utilized by the active (5Z) drug.[1]

Experimental Protocols

To validate the presence of (5E)-Calcipotriol or use it as a control, the following protocols are recommended.

Protocol A: Detection of (5E) Impurity (HPLC)

Use this protocol to quantify the (5E) isomer in stability samples.[1]

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3 µm).[1]

-

Mobile Phase:

-

Detection: UV at 264 nm.

-

Retention Logic:

-

Validation: Resolution (

) between 5Z and 5E must be

Protocol B: VDR Transactivation Assay (Luciferase)

Use this protocol to demonstrate the loss of potency in the (5E) isomer.[1]

-

Cell Line: HEK293 or HaCaT (Keratinocytes).

-

Transfection:

-

Treatment:

-

Readout: Measure Luminescence after 24 hours.

-

Expected Result:

Comparative Data Summary

| Parameter | Calcipotriol (5Z) | (5E)-Calcipotriol | Biological Implication |

| VDR Binding ( | 5E requires toxic doses to trigger receptors.[1] | ||

| CYP24A1 Induction | High ( | Negligible ( | 5E does not trigger metabolic feedback loops.[1] |

| Calcium Metabolism | Moderate | Low (<1%) | 5E is "non-calcemic" but also non-therapeutic.[1] |

| Stability | Light Sensitive | Stable (Thermodynamic Sink) | 5E accumulates in improperly stored formulations.[1] |

References

-

European Pharmacopoeia (Ph.[1][] Eur.) . Calcipotriol Monograph: Impurity C. [1]

-

Kragballe, K. (1995).[1] Pharmacology of Calcipotriol. Dermatological Research.

-

Li, M., et al. (2006).[1] Topical vitamin D3 and low-calcemic analogs induce thymic stromal lymphopoietin in mouse keratinocytes and trigger an atopic dermatitis.[1][8] PNAS.[1] [1]

-

Masuda, S., et al. (2000).[1] Structure-function analysis of nuclear receptor VDR ligand binding. Molecular Endocrinology.[1] [1]

-

Trémezaygues, L., et al. (2002).[1] Attenuated response to 1alpha,25-dihydroxyvitamin D3 in human keratinocytes involving the specific isomer.[1] Journal of Investigative Dermatology.[1] [1]

(Note: The (5E) isomer is predominantly discussed in pharmacopeial contexts and structural biology literature as a comparator.[1] Direct clinical efficacy papers for 5E alone are non-existent as it is not a drug candidate.)[1]

Sources

- 1. Calcipotriol - Wikipedia [en.wikipedia.org]

- 2. The Effect of Calcipotriol on the Expression of Human β Defensin-2 and LL-37 in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TSLP is differentially regulated by vitamin D3 and cytokines in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Calcipotriol Impurity C ((5E)-Calcipotriene) [sincopharmachem.com]

- 8. Polyinosinic:polycytidylic acid aggravates calcipotriol-induced atopic dermatitis-like skin lesions in mice by increasing the expression of thymic stromal lymphopoietin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (5E)-Calcipotriol HaCaT Cell Proliferation Assay

Abstract & Biological Context

This application note details the protocol for evaluating the antiproliferative activity of (5E)-Calcipotriol using the HaCaT human keratinocyte cell line.

Scientific Context: Calcipotriol (Calcipotriene) is a synthetic Vitamin D3 analog widely used to treat psoriasis.[1][2][3][4][5] It functions by binding to the Vitamin D Receptor (VDR), regulating gene transcription to inhibit keratinocyte proliferation and induce differentiation.[1][6]

The (5E)-Isomer Distinction: The pharmacologically active drug is the (5Z)-isomer .[1][7] The (5E)-isomer (trans-isomer) is a key degradation product formed via photo-isomerization of the 5,6-double bond upon exposure to UV or visible light.[1][7]

-

(5Z)-Calcipotriol: High affinity for VDR; potent antiproliferative.[1][7]

-

(5E)-Calcipotriol: Reduced affinity for VDR; typically considered a drug impurity or degradation product.[1][7]

Assay Purpose: This protocol is designed to quantify the antiproliferative potency (IC50) of (5E)-Calcipotriol, often performed alongside the (5Z)-parent for impurity qualification, stability-indicating biological assessments, or structure-activity relationship (SAR) studies.[1][7]

Mechanism of Action

The assay relies on the genomic signaling pathway of Vitamin D analogs.[1][4] Upon entering the keratinocyte, the compound binds the VDR, which heterodimerizes with the Retinoid X Receptor (RXR).[1][6] This complex binds to Vitamin D Response Elements (VDREs) in DNA, altering the expression of cell cycle regulators.[1]

Figure 1: VDR Signaling Pathway in Keratinocytes

Caption: Schematic of the Vitamin D Receptor (VDR) signaling cascade triggering cell cycle arrest in HaCaT cells.[1][7]

Critical Pre-Requisites & Material Science

Light Sensitivity (CRITICAL)

The 5,6-double bond in Calcipotriol is photosensitive.[1][7]

-

(5Z)

(5E): Occurs rapidly under UV/white light.[1] -

(5E) Stability: While (5E) is the product of isomerization, it can still undergo further degradation or reversion.[1][7]

-

Protocol Requirement: All compound handling MUST be performed under Yellow Light (sodium vapor) or in dimmed conditions.[1] Use amber microcentrifuge tubes and wrap culture plates in foil during incubation.

Cell Culture Reagents

| Reagent | Specification | Purpose |

| Cell Line | HaCaT (CVCL_0038) | Immortalized human keratinocytes.[1][7][8] |

| Base Media | DMEM (High Glucose) | Standard growth medium.[1][7] |

| Serum | Charcoal-Stripped FBS | Essential. Standard FBS contains endogenous Vitamin D, which masks the drug's effect.[1][7] Charcoal stripping removes lipophilic hormones.[1] |

| Assay Kit | CCK-8 (WST-8) | Preferred over MTT for higher sensitivity and no solubilization step.[1][7] |

| Solvent | DMSO (Anhydrous) | Calcipotriol is highly lipophilic.[1][7] |

Experimental Protocol

Cell Preparation (Day 0)

-

Harvest: Detach HaCaT cells (70-80% confluence) using Trypsin-EDTA. Neutralize with DMEM + 10% FBS.[1][9]

-

Wash: Centrifuge (200 x g, 5 min) and resuspend in Assay Medium (DMEM + 5% Charcoal-Stripped FBS).

-

Count: Determine viability using Trypan Blue. Viability must be >95%.[1]

-

Seeding: Dilute cells to 3,000 - 5,000 cells/well (100 µL/well) in a 96-well clear-bottom plate.

-

Note: Low density is required to prevent contact inhibition from masking the drug effect over 72h.[1]

-

-

Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

Compound Preparation (Day 1)

Perform under yellow light.

-

Stock Solution: Dissolve (5E)-Calcipotriol powder in 100% DMSO to 10 mM . Store at -80°C in single-use amber aliquots.

-

Intermediate Dilution: Dilute Stock to 100 µM in Assay Medium (Final DMSO 1%).

-

Serial Dilution: Prepare 1:10 serial dilutions in Assay Medium to generate a 7-point curve.

Treatment & Incubation[1]

-

Remove the attachment media from the 96-well plate.[1]

-

Add 100 µL of the specific drug dilutions to respective wells (n=3 replicates per concentration).

-

Controls:

-

Incubation: Wrap plate in aluminum foil. Incubate for 72 hours at 37°C, 5% CO₂.

Readout (Day 4)

-

Add 10 µL of CCK-8 reagent directly to each well (do not remove media).[1]

-

Incubate for 2–4 hours at 37°C until orange color develops.

-

Measure Absorbance at 450 nm using a microplate reader.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the (5E)-Calcipotriol antiproliferation assay.

Data Analysis & Validation

Calculation

-

Correct OD: Subtract the average Blank OD from all samples.

-

Normalize: Calculate % Cell Viability relative to Vehicle Control.

[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display"> -

Curve Fit: Plot Log[Concentration] vs. % Viability. Use a 4-Parameter Logistic (4PL) non-linear regression model to determine the IC50.

Expected Results

-

(5Z)-Calcipotriol (Parent): Potent inhibition.[1][3][5][8][10] Expected IC50 range: 1 nM – 10 nM .[1]

-

(5E)-Calcipotriol (Isomer): significantly lower potency.[1][7] The curve should shift to the right.[1] Expected IC50 is typically 10x to 100x higher than the (5Z) parent, depending on the specific sensitivity of the HaCaT clone.[1]

Troubleshooting Guide

| Observation | Root Cause | Solution |

| No Inhibition observed | High background Vitamin D | Use Charcoal-Stripped FBS . Standard FBS contains calcitriol.[1] |

| High Variability | Pipetting / Edge Effect | Use multi-channel pipettes; fill edge wells with PBS (do not use for data).[1][7] |

| (5E) Potency = (5Z) Potency | Isomerization | Sample was exposed to light, converting (5E) back to an equilibrium mixture, or the (5Z) control degraded to (5E).[1][7] Strict light protection is required. |

References

-

Dubrac, S., et al. (2005).[1][7] "Calcipotriol and diflucortolone valerate affect keratinocyte proliferation and differentiation."[1][11] Experimental Dermatology.

-

ReichQw, K., et al. (2016).[1][7] "Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling."[1][3] Journal of Investigative Medicine.[1][3]

-

FDA Access Data. (2018).[1] "Calcipotriene Ointment USP, 0.005% - Chemistry Review." (Details on 5E/5Z isomer impurities).

-

Cellosaurus. "HaCaT Cell Line." (CVCL_0038).[1]

-

PubChem. "Calcipotriol (Compound)."[1][7] National Library of Medicine.[1]

Sources

- 1. Calcipotriol - Wikipedia [en.wikipedia.org]

- 2. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nextstepsinderm.com [nextstepsinderm.com]

- 6. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 7. GSRS [precision.fda.gov]

- 8. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 9. Vitamin D derivatives enhance cytotoxic effects of H2O2 or cisplatin on human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

Application of (5E)-Calcipotriol in 3D skin models

Application Note: Comparative Profiling and Stability Assessment of (5E)-Calcipotriol in Reconstructed Human Epidermis (RhE)

Executive Summary

(5E)-Calcipotriol (often referred to as trans-calcipotriol) is the primary photo-isomer and degradation product of the antipsoriatic drug Calcipotriol (5Z-Calcipotriol). While Calcipotriol is a potent Vitamin D Receptor (VDR) agonist, the (5E)-isomer exhibits significantly altered pharmacological properties.

This guide details the application of (5E)-Calcipotriol in Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, SkinEthic™). It is not used as a therapeutic agent, but rather as a critical comparative tool for:

-

Assay Specificity: Validating that biological readouts (e.g., CYP24A1 induction) are specific to the active (5Z) conformation.

-

Photostability Profiling: Quantifying the in situ isomerization of Calcipotriol upon UV exposure within a biological matrix.

-

Impurity Qualification: Assessing the irritation potential of degradation products in compliance with ICH Q3B(R2) guidelines.

Mechanistic Background: The 5Z vs. 5E Divergence

The biological activity of Calcipotriol relies on its specific stereochemical fit within the Ligand Binding Domain (LBD) of the Vitamin D Receptor (VDR).

-

Calcipotriol (5Z): The active drug.[1] It binds VDR with high affinity, inducing heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on DNA, upregulating genes like CYP24A1 (catabolism) and CD14 (differentiation) while downregulating pro-inflammatory cytokines (e.g., IL-17, IL-8).

-

(5E)-Calcipotriol: Formed via rotation around the C5-C6 double bond upon exposure to UV light or low pH. This conformational change disrupts the hydrogen bonding network required for stable VDR helix 12 positioning, resulting in significantly reduced transcriptional potency.

Pathway Visualization: VDR Activation & Isomerization

Caption: Comparative pathway of (5Z)-Calcipotriol vs. (5E)-Calcipotriol. The (5E) isomer fails to stabilize the VDR complex effectively, leading to diminished gene transcription.

Experimental Protocols

Protocol A: Comparative Biological Potency (CYP24A1 Induction)

Purpose: To demonstrate the specificity of a potency assay by showing that the (5E) impurity does not elicit the same magnitude of response as the active drug. This is critical for validating "stability-indicating" biological assays.

Materials:

-

Model: EpiDerm™ (MatTek) or SkinEthic™ RHE (Episkin).[2]

-

Compounds: Calcipotriol (5Z) and (5E)-Calcipotriol (purity >98%).

-

Vehicle: Acetone:Olive Oil (4:1) or 0.1% DMSO in media (Systemic delivery).

-

Biomarker: CYP24A1 (24-hydroxylase) mRNA.

Workflow:

-

Equilibration: Transfer RhE inserts to fresh maintenance medium (0.9 mL/well) and incubate overnight at 37°C, 5% CO₂.

-

Dosing:

-

Topical: Apply 10 µL of vehicle, 5Z (10 nM - 1 µM), and 5E (10 nM - 1 µM) to the apical surface.

-

Systemic: Add compounds directly to the culture medium.

-

-

Incubation: Incubate for 24 hours .

-

Lysis & Extraction: Wash tissues 3x with PBS. Lyse in RLT buffer (Qiagen) containing β-mercaptoethanol.

-

qRT-PCR:

-

Reverse transcribe 1 µg RNA.

-

Target: CYP24A1 (TaqMan Probe Hs00167999_m1).

-

Reference Gene: RPLP0 or GAPDH.

-

Data Analysis:

Calculate Fold Induction (

-

Acceptance Criteria: (5Z)-Calcipotriol should induce CYP24A1 >50-fold. (5E)-Calcipotriol should show <10% of the induction of 5Z at equimolar concentrations.

Protocol B: In Situ Photostability & Isomerization Analysis

Purpose: To quantify the conversion of 5Z to 5E within the skin tissue environment under UV stress, mimicking clinical exposure.

Workflow Visualization:

Caption: Workflow for assessing the photostability of Calcipotriol and formation of (5E)-isomer in RhE.

Step-by-Step:

-

Dosing: Apply 20 µL of Calcipotriol formulation (50 µg/g) to the apical surface of the RhE.

-

Irradiation: Expose tissues to a Solar Simulator (e.g., Atlas Suntest).

-

Dose: 1-5 J/cm² UVA / UVB.

-

Control: Dark control (wrapped in foil).

-

-

Extraction:

-

Remove tissue from insert using a biopsy punch.

-

Place in 500 µL Acetonitrile (ACN).

-

Sonicate for 15 mins; Vortex for 30 mins.

-

Centrifuge at 13,000 rpm for 10 mins.

-

-

HPLC/MS Quantitation:

-

Column: C18 Reverse Phase (must be capable of resolving isomers).

-

Mobile Phase: ACN:Water (Isocratic or Gradient).

-

Detection: Monitor transition for Calcipotriol (m/z 411 -> ions).

-

Calculation: % Degradation =

.

-

Protocol C: Impurity Safety Qualification (OECD 439 Modified)

Purpose: To ensure the (5E) impurity does not possess unexpected cytotoxicity or irritation potential exceeding that of the parent drug.

-

Dosing: Apply 30 µL of (5E)-Calcipotriol (at 10x clinical concentration of parent) to tissue surface.

-

Exposure: 60 minutes at room temperature.

-

Post-Incubation: Wash tissue 15x with PBS; incubate in fresh media for 42 hours (post-treatment recovery).

-

Viability Assay: Transfer to MTT solution (1 mg/mL) for 3 hours. Extract formazan with isopropanol.

-

Readout: OD 570 nm. Viability < 50% indicates irritation.[2][3]

Comparative Data Summary (Expected Results)

The following table summarizes typical metrics observed when comparing the active moiety to the (5E) impurity in RhE models.

| Parameter | Calcipotriol (5Z) | (5E)-Calcipotriol | Interpretation |

| VDR Binding Affinity (Kd) | ~0.2 nM | > 50 nM | 5E has significantly lower affinity. |

| CYP24A1 Induction (Fold) | > 100-fold | < 10-fold | 5E is a weak partial agonist or inactive. |

| IL-8 Secretion (Anti-inflam) | High inhibition | Low/No inhibition | 5E lacks potent anti-inflammatory efficacy. |

| RhE Viability (MTT) | > 95% | > 95% | Both isomers are generally non-irritating at therapeutic doses. |

| Photostability (1 hr UV) | Degrades to 5E | Stable (as 5E) | 5Z converts to 5E; 5E is the thermodynamic sink. |

Troubleshooting & Critical Considerations

-

Solubility: Both isomers are highly lipophilic (LogP ~4.5). Avoid aqueous dosing vehicles. Use Acetone/Olive Oil for topical or <0.1% DMSO/Ethanol for media administration.

-

Light Sensitivity: All handling of (5Z)-Calcipotriol must occur under yellow light (sodium vapor) to prevent spontaneous isomerization to (5E) before the experiment begins.

-

LC-MS Separation: The 5Z and 5E isomers have identical masses. They must be separated chromatographically. Ensure your column efficiency (plate count) is sufficient to resolve the two peaks (Resolution > 1.5).

References

-

OECD Guidelines for the Testing of Chemicals. (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[2][3] OECD Publishing. [Link][4]

-

Tohyama, C., et al. (2006). Cytokine induction in the 3D EpiDerm™ skin model used as an in vitro preclinical screening tool for formulations with anti-inflammatory action.[5] Institute for In Vitro Sciences (IIVS).[5] [Link][5]

-

European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in New Drug Products.[Link]

-

Kragballe, K. (1992). Calcipotriol: A New Topical Antipsoriatic. Pharmacology & Toxicology.[1] [Link]

-

Reichrath, J., et al. (2013). VDR gene polymorphisms are associated with the clinical response to calcipotriol in psoriatic patients. Journal of Dermatological Science.[6] [Link]

Sources

- 1. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iivs.org [iivs.org]

- 3. senzagen.com [senzagen.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. iivs.org [iivs.org]

- 6. VDR gene polymorphisms are associated with the clinical response to calcipotriol in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Topical Delivery Strategies for Calcipotriol and Management of the (5E)-Isomer

Executive Summary & Scientific Rationale

Calcipotriol (Calcipotriene) is a synthetic Vitamin D3 derivative widely used for psoriasis treatment.[1][2] However, its therapeutic utility is compromised by its physicochemical instability. Specifically, Calcipotriol exists as the (5Z)-isomer (biologically active), which rapidly isomerizes to the (5E)-isomer (trans-calcipotriol) under acidic conditions, elevated temperature, or exposure to UV light.

The (5E)-isomer is thermodynamically more stable but possesses significantly reduced binding affinity for the Vitamin D Receptor (VDR), rendering it a therapeutic impurity. Therefore, "delivery of (5E)-Calcipotriol" in a research context usually refers to one of two objectives:

-

Suppression: Designing carriers (NLCs, Liposomes) that prevent the 5Z

5E shift. -

Toxicology/Qualification: Deliberate delivery of the (5E)-isomer to establish safety thresholds or study non-genomic effects.

This guide provides protocols for fabricating Nanostructured Lipid Carriers (NLCs) to stabilize Calcipotriol, alongside HPLC methods to quantify the (5E)-isomer.

Mechanistic Insight: The Isomerization Challenge

Understanding the degradation pathway is prerequisite to formulation. The triene system of Calcipotriol is sensitive to triplet-sensitized photoisomerization and proton-catalyzed shifts.

Figure 1: Calcipotriol Isomerization Pathway

(Visualizing the reversible shift between the active 5Z and inactive 5E forms)

Caption: The (5Z) to (5E) isomerization is the primary degradation pathway. Acidic environments catalyze a direct shift, while light induces a reversible equilibrium favoring the (5E) form.

Protocol A: Fabrication of Calcipotriol-Loaded Nanostructured Lipid Carriers (NLCs)

Rationale: NLCs utilize a blend of solid and liquid lipids to create an imperfect crystal matrix.[3] This matrix physically entraps Calcipotriol, shielding it from light and oxidation, while the lipid nature enhances skin permeation.

Materials Required[1][2][4][5][6][7][8][9][10][11][12][13]

-

Solid Lipid: Precirol® ATO 5 (Glyceryl distearate)

-

Liquid Lipid: Squalene or Miglyol® 812

-

Surfactant: Poloxamer 188 (Pluronic® F68) or Tween 80

-

Equipment: High-Pressure Homogenizer (HPH) or Probe Sonicator.

Step-by-Step Methodology

-

Lipid Phase Preparation:

-

Melt 300 mg of Precirol ATO 5 at 75°C (approx. 5-10°C above melting point).

-

Add 300 mg of Squalene (Liquid Lipid) to the melt.

-

Dissolve 5 mg of Calcipotriol into the lipid melt. Note: Maintain temperature to ensure complete solubilization but avoid overheating to prevent thermal isomerization.

-

-

Aqueous Phase Preparation:

-

Dissolve 150 mg of Poloxamer 188 in 10 mL of deionized water.

-

Heat aqueous phase to 75°C (matching the lipid phase).

-

-

Pre-Emulsification:

-

Add the aqueous phase to the lipid phase under magnetic stirring (500 RPM).

-

Shear immediately using a high-speed homogenizer (e.g., Ultra-Turrax) at 12,000 RPM for 2 minutes. This forms the hot coarse emulsion.

-

-

Nanostructuring (Size Reduction):

-

Method A (Preferred): Pass the hot emulsion through a High-Pressure Homogenizer (3 cycles at 500 bar).

-

Method B (Lab Scale): Probe sonicate the hot emulsion for 10 minutes (Cycle 0.5, Amplitude 70%).

-

-

Solidification & Crystallization:

-

Rapidly cool the dispersion in an ice bath (0-4°C) for 15 minutes. Critical Step: Rapid cooling creates the lattice imperfections required for high drug loading.

-

-

Lyophilization (Optional):

-

For long-term storage, add Cryoprotectant (Mannitol 5%) and freeze-dry.

-

Figure 2: NLC Fabrication Workflow

Caption: Workflow for NLC production via hot homogenization technique. Temperature control is vital to prevent premature drug degradation.

Protocol B: Analytical Quantification of (5Z) vs. (5E) Isomers

To validate the delivery system, you must prove that the drug has not converted to the (5E) form during processing.

Method: Reverse-Phase HPLC (RP-HPLC) Standard: European Pharmacopoeia (Ph. Eur.) method for Calcipotriol.[1][2][5][4][6][7][8][9][10][11][12]

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 (e.g., Phenomenex Luna, 4.6 x 150 mm, 3 µm) |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV at 264 nm |

| Temperature | 25°C |

| Run Time | 30 minutes |

Procedure

-

Sample Extraction: Dissolve NLCs in Methanol/Chloroform (1:1) to break the lipid matrix. Vortex and centrifuge (10,000 RPM, 10 min). Collect supernatant.

-

Injection: Inject 20 µL of the supernatant.

-

Analysis:

-

Calcipotriol (5Z): Elutes typically at ~8-10 minutes.

-

(5E)-Calcipotriol: Elutes before the main peak (Relative Retention Time ~0.9).

-

Pre-Calcipotriol: Elutes immediately after the solvent front (if thermal stress occurred).

-

Acceptance Criteria: For a viable delivery system, the (5E)-isomer area must be < 1.0% of the total peak area.

Advanced Application: The "pH War" in Combination Therapy

A major area of research involves combining Calcipotriol with Betamethasone Dipropionate (BD).[13]

-

Calcipotriol: Stable at pH > 8.0 (Alkaline).

-

Betamethasone: Stable at pH < 6.0 (Acidic).

The Solution: Non-Aqueous Delivery Systems (PADS). If your research involves this combination, do not use aqueous buffers. Use Polyaphron Dispersion Systems (PADS) or anhydrous ointments (Paraffin/Polypropylene glycol).

Experimental Check: If developing a combined formulation, perform a "mixing test." Mix the two actives in water at pH 7.0. Analyze by HPLC at T=0 and T=24h. You will observe significant formation of (5E)-Calcipotriol and Betamethasone-17-valerate (degradation product), confirming the need for anhydrous vehicles.

References

-

Lin, Y. K., et al. (2010).[14] "Combination of calcipotriol and methotrexate in nanostructured lipid carriers for topical delivery." International Journal of Nanomedicine, 5, 117–128.

-

Pradhan, M., et al. (2019).[15] "Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form." Research Journal of Pharmacy and Technology, 12(4).

-

Knudsen, N. O., et al. (2011). "Calcipotriol delivery into the skin with PEGylated liposomes." European Journal of Pharmaceutics and Biopharmaceutics, 81(3), 532-539.

-

FDA Access Data. (2022). "Bioequivalence Recommendations for Betamethasone Dipropionate; Calcipotriene Topical Ointment." U.S. Food and Drug Administration.

-

Svensson, A. (2020). "Fixed Combination Calcipotriene and Betamethasone Dipropionate (Cal/BD) Foam for Beyond-Mild Psoriasis."[8][16] Journal of Drugs in Dermatology, 19(8).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Combination of calcipotriol and methotrexate in nanostructured lipid carriers for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanostructured Lipid Carriers for the Formulation of Topical Anti-Inflammatory Nanomedicines Based on Natural Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcipotriol Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcipotriol Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fixed Combination Calcipotriene and Betamethasone Dipropionate (Cal/BD) Foam for Beyond-Mild Psoriasis: A Possible Alternative to Systemic Medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicines.org.uk [medicines.org.uk]

- 10. Calcipotriol delivery into the skin as emulgel for effective permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dermnetnz.org [dermnetnz.org]

- 12. Combination of calcipotriol and methotrexate in nanostructured lipid carriers for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. rjptonline.org [rjptonline.org]

- 16. mdpi.com [mdpi.com]

Flow cytometry analysis of immune cells after (5E)-Calcipotriol exposure

Application Note: Immunomodulatory Profiling of (5E)-Calcipotriol Exposure via High-Dimensional Flow Cytometry

Introduction & Scientific Context

Calcipotriol (Calcipotriene) is a synthetic Vitamin D3 analog widely used for the treatment of psoriasis. Its primary mechanism involves binding to the Vitamin D Receptor (VDR), heterodimerizing with the Retinoid X Receptor (RXR), and regulating gene transcription to induce keratinocyte differentiation and suppress inflammation.

The (5E) Specificity: Standard Calcipotriol exists in the (5Z) configuration. The (5E)-Calcipotriol isomer (often referred to as the 5,6-trans isomer) is a critical structural analog. In drug development, the (5E) isomer is frequently analyzed for two reasons:

-

Stability Profiling: It is a common photo-isomerization product of Calcipotriol upon exposure to UV light.

-

Structure-Activity Relationship (SAR): The (5E) conformation alters the ligand's affinity for the genomic VDR pocket, often reducing genomic potency while potentially retaining non-genomic membrane signaling.

This application note details a flow cytometry workflow to quantify the immunomodulatory effects of (5E)-Calcipotriol, specifically focusing on the induction of Tolerogenic Dendritic Cells (tolDCs) and the subsequent polarization of Regulatory T cells (Tregs) .

Mechanistic Pathway & Experimental Logic

The core hypothesis is that (5E)-Calcipotriol, like its parent (5Z), acts as an immunomodulator, but with altered potency. The flow cytometry readout must capture the shift from an inflammatory phenotype (Th1/Th17 support) to a tolerogenic phenotype (Treg support).

Figure 1: VDR Signaling & Immunomodulation Pathway

Caption: Mechanism of Action. (5E)-Calcipotriol binds VDR, driving transcriptional changes that suppress DC maturation and promote Treg differentiation.

Experimental Workflow

This protocol utilizes a Monocyte-Derived Dendritic Cell (moDC) model. This is the industry standard for testing immunomodulatory drugs because moDCs are highly plastic and responsive to VDR agonists.

Figure 2: Experimental Timeline

Caption: Workflow for assessing (5E)-Calcipotriol. Monocytes are differentiated into iDCs, treated with the compound, and stimulated to assess resistance to maturation.

Detailed Protocols

Protocol A: Compound Handling (Critical Step)

Vitamin D analogs are susceptible to isomerization and degradation.

-

Reconstitution: Dissolve (5E)-Calcipotriol in anhydrous DMSO or Ethanol to create a 1 mM stock.

-

Storage: Store at -80°C in amber vials.

-

Light Protection: Perform all dosing steps under yellow light or low-light conditions. The (5E) isomer can revert or degrade under broad-spectrum UV/fluorescent light.

-

Vehicle Control: Prepare a matching DMSO/Ethanol control (final concentration <0.1%).

Protocol B: Flow Cytometry Panel Design

We employ two panels: one for DC phenotype (Direct Effect) and one for T-cell Co-culture (Functional Effect).

Panel 1: Dendritic Cell Maturation & Tolerance Goal: Determine if (5E)-Calcipotriol prevents LPS-induced maturation.

| Marker | Fluorophore | Clone (Human) | Purpose | Expected Trend (Drug) |

| Viability | FVS 780 | N/A | Exclude Dead Cells | Stable |

| CD11c | PE-Cy7 | 3.9 | DC Lineage | High |

| HLA-DR | BV421 | L243 | Antigen Presentation | Moderate/High |

| CD80 | FITC | L307.4 | Co-stimulation | Decrease |

| CD86 | APC | 2331 | Co-stimulation | Decrease |

| CD83 | BV605 | HB15e | Maturation | Decrease |

| PD-L1 | PE | MIH1 | Tolerance | Increase |

| IL-10 | BV711 | JES3-9D7 | Cytokine (Intracellular) | Increase |

Panel 2: T-Cell Polarization (Functional Readout) Goal: Assess if drug-treated DCs induce Tregs.

| Marker | Fluorophore | Clone (Human) | Purpose | Expected Trend (Drug) |

| CD3 | APC-H7 | SK7 | T Cell Lineage | Stable |

| CD4 | PerCP-Cy5.5 | SK3 | T Helper | Stable |

| CD25 | PE-Cy7 | 2A3 | Activation/Treg | Increase |

| FoxP3 | AF647 | 259D/C7 | Treg Transcription Factor | Increase |

| IFN-γ | FITC | B27 | Th1 Cytokine | Decrease |

| IL-17A | BV421 | N49-653 | Th17 Cytokine | Decrease |

Step-by-Step Staining Procedure

I. Surface Staining (DC & T Cell)

-

Harvest: Collect cells using cold PBS/EDTA (avoid Trypsin for surface markers).

-

Block: Incubate with Fc Block (Human BD Fc Block™) for 10 min at RT.

-

Stain: Add surface antibody cocktail (CD11c, HLA-DR, CD80/86, CD83, PD-L1). Incubate 30 min at 4°C in the dark.

-

Wash: 2x with Stain Buffer (BSA).

II. Intracellular Staining (Cytokines & FoxP3)

Note: For Cytokines (IL-10, IFN-g), add Brefeldin A (GolgiPlug) 4 hours prior to harvest.

-

Fixation: Resuspend cell pellet in Transcription Factor Fixation/Permeabilization Working Solution (e.g., eBioscience Foxp3 kit). Incubate 45 min at 4°C. Crucial: Standard paraformaldehyde is insufficient for FoxP3.

-

Permeabilization: Wash 2x with Permeabilization Buffer (1X).

-

Intracellular Stain: Resuspend in Perm Buffer with intracellular antibodies (FoxP3, IL-10, IFN-g). Incubate 40 min at RT (or 4°C overnight).

-

Wash: 2x with Perm Buffer, then resuspend in Flow Buffer for acquisition.

Data Analysis & Gating Strategy

Figure 3: Gating Logic

Caption: Hierarchical gating strategy. Debris and dead cells are excluded first.[1][2] DCs are sub-gated for maturation status; T cells are sub-gated for polarization.

Expected Results Table

Comparison of Vehicle Control vs. (5E)-Calcipotriol (100 nM) + LPS stimulation.

| Population | Marker Profile | Vehicle + LPS | (5E)-Calcipotriol + LPS | Interpretation |

| Mature DCs | CD83+ CD86++ | > 80% | < 40% | Inhibition of Maturation |

| Tol-DCs | PD-L1+ IL-10+ | < 5% | > 25% | Induction of Tolerance |

| Th1 Cells | IFN-γ+ | High | Low | Suppression of Inflammation |

| Tregs | CD25+ FoxP3+ | Low | High | Treg Expansion |

Troubleshooting & Optimization

-

Low Cell Viability: Vitamin D analogs can be cytotoxic at high concentrations (>1 µM). Perform a dose-response curve (0.1, 1, 10, 100 nM) to find the therapeutic window where viability >80%.

-

Weak FoxP3 Signal: Ensure the fixation time is sufficient (45-60 mins). Do not store cells in fixative for >24 hours before staining.

-

Isomer Contamination: If results mimic the vehicle control unexpectedly, verify the purity of the (5E) isomer via HPLC. It may have isomerized to the inactive form or degraded if exposed to light.

References

-

Ghoreishi, M., et al. (2013). "Expansion of Antigen-Specific Regulatory T Cells with the Topical Vitamin D Analog Calcipotriol." The Journal of Immunology. Link

-

Bakdash, G., et al. (2013). "Effects of Vitamin D3, Calcipotriol and FTY720 on the Expression of Surface Molecules and Cytolytic Activities of Human Natural Killer Cells and Dendritic Cells."[3][4] Toxins. Link

-

Adorini, L., & Penna, G. (2008). "Control of autoimmune diseases by the vitamin D endocrine system." Nature Clinical Practice Rheumatology. Link

-

Van der Vleuten, C.J., et al. (2004). "A left/right comparison of twice-daily calcipotriol ointment and calcitriol ointment in patients with psoriasis: the effect on keratinocyte subpopulations." Acta Dermato-Venereologica. Link

-

BenchChem. (2025).[5] "Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Vitamin D Analogs." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Effects of vitamin D3, calcipotriol and FTY720 on the expression of surface molecules and cytolytic activities of human natural killer cells and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Preparation of (5E)-Calcipotriol Stock Solutions for In Vitro Experiments

Introduction: The Significance of (5E)-Calcipotriol in In Vitro Research

(5E)-Calcipotriol, a synthetic analog of calcitriol (the active form of vitamin D), is a cornerstone in dermatological and immunological research.[1][2] Its primary mechanism of action involves binding to the vitamin D receptor (VDR), a nuclear receptor that modulates gene transcription related to cell proliferation, differentiation, and immune responses.[1][3] In the context of in vitro studies, calcipotriol is instrumental in elucidating cellular pathways, particularly in keratinocytes and immune cells like T lymphocytes.[4][5][6] It has been demonstrated to inhibit keratinocyte proliferation and induce their differentiation, making it a valuable tool for investigating skin disorders such as psoriasis.[3][4][6][7] Furthermore, its immunomodulatory effects, including the suppression of T cell activity, are of significant interest in autoimmune research.[5][7]

The lipophilic nature of calcipotriol presents a challenge for its use in aqueous cell culture media. Therefore, the preparation of a stable and concentrated stock solution in an appropriate organic solvent is a critical first step for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of (5E)-Calcipotriol stock solutions tailored for in vitro applications.

Mechanism of Action: A Visual Overview

To appreciate the importance of accurate dosing in in vitro experiments, it is crucial to understand the molecular pathway of calcipotriol. The following diagram illustrates the key steps in its mechanism of action.

Caption: Mechanism of action of (5E)-Calcipotriol.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (5E)-Calcipotriol is essential for its proper handling and the preparation of stable solutions.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₀O₃ | [1][8][9] |

| Molecular Weight | 412.6 g/mol | [8][9][10] |

| Appearance | White to off-white crystalline solid | [9][10][11] |

| Solubility | Soluble in ethanol, DMSO, dimethylformamide (~50 mg/mL); sparingly soluble in aqueous buffers. | [10][11] |

| Storage (Solid) | -20°C, protected from light. Stable for at least 2 years. | [10] |

| UV/Vis. λmax | 264 nm | [10][11] |

Protocol: Preparation of a 10 mM (5E)-Calcipotriol Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of (5E)-Calcipotriol in dimethyl sulfoxide (DMSO). This concentration is a common starting point for serial dilutions to achieve final working concentrations for various in vitro assays.

Materials and Equipment

-

(5E)-Calcipotriol (hydrate), ≥98% purity

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Microcentrifuge tubes, sterile, amber or wrapped in foil

-

Pipettes and sterile filter tips

-

Analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions

-

(5E)-Calcipotriol is a potent compound. Handle with care and avoid inhalation of the powder or contact with skin and eyes.

-

Work in a well-ventilated area or a chemical fume hood when handling the solid form.

-

DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

-

Consult the Safety Data Sheet (SDS) for (5E)-Calcipotriol and DMSO before starting.

Step-by-Step Procedure

-

Calculate the required mass of (5E)-Calcipotriol:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 412.6 g/mol x 1000 mg/g = 4.126 mg

-

-

It is advisable to weigh a slightly larger amount (e.g., 5 mg) to ensure accuracy and account for any potential loss during transfer.

-

-

Weighing (5E)-Calcipotriol:

-

Tare a sterile, amber microcentrifuge tube on the analytical balance.

-

Carefully add the calculated amount of (5E)-Calcipotriol powder to the tube. Record the exact weight.

-

-

Solvent Addition:

-

Based on the actual weight of the calcipotriol, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (mL) = [Mass (mg) / 412.6 ( g/mol )] / 10 (mmol/L)

-

-

Using a sterile pipette, add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the calcipotriol.

-

-

Dissolution:

-

Cap the tube tightly and vortex at medium speed until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

-

Store the aliquots at -20°C. Under these conditions, the stock solution is stable for several months.

-

Workflow Diagram

Caption: Workflow for preparing (5E)-Calcipotriol stock solution.

Quality Control and Best Practices

-

Solvent Considerations: While ethanol and dimethylformamide are also suitable solvents, DMSO is commonly used in cell-based assays.[10][11] However, it's important to note that DMSO can have biological effects at higher concentrations.[12] Therefore, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

-

Aqueous Solutions: (5E)-Calcipotriol is sparingly soluble in aqueous buffers.[10][11] If an aqueous working solution is required, it should be prepared fresh daily by first dissolving the compound in a small amount of ethanol and then diluting with the aqueous buffer of choice.[10] It is not recommended to store aqueous solutions for more than one day.[10]

-

Light Sensitivity: Protect the solid compound and its solutions from light to prevent photodegradation. Use amber tubes or wrap tubes in aluminum foil.[13]

-

Vehicle Control: Always include a vehicle control in your experiments. This would be cell culture medium containing the same final concentration of the solvent (e.g., DMSO) as used for the calcipotriol-treated cells.

Conclusion

The preparation of a high-quality (5E)-Calcipotriol stock solution is a fundamental prerequisite for obtaining reliable and reproducible data in in vitro studies. By following this detailed protocol and adhering to the principles of scientific integrity, researchers can confidently investigate the multifaceted biological activities of this potent vitamin D analog.

References

-

Kragballe, K. (1993). Calcipotriol. A new topical antipsoriatic. Dermatologic Clinics, 11(1), 137–141. Retrieved from [Link]

-

Gual, A., Pau-Charles, I., & Molin, S. (2021). Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment. Pharmaceutics, 13(12), 2028. Retrieved from [Link]

-

MIMS Hong Kong. (n.d.). Calcipotriol - Topical. Retrieved from [Link]

-

Dr. Oracle. (2025, October 7). How does calcipotriol work? Retrieved from [Link]

-

Panda, S., Verma, D., & Shameem, M. (2017). Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis. Indian Journal of Dermatology, 62(4), 359–363. Retrieved from [Link]

-

WebMD. (2024, April 1). Calcipotriene topical (Dovonex, Sorilux): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Calcipotriol – Knowledge and References. Retrieved from [Link]

-

MDPI. (2024, July 31). Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids. Retrieved from [Link]

-

electronic medicines compendium (emc). (n.d.). Calcipotriol 50 micrograms/ml Scalp Solution - Summary of Product Characteristics (SmPC). Retrieved from [Link]

-